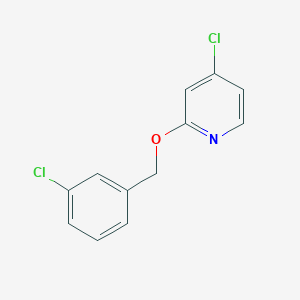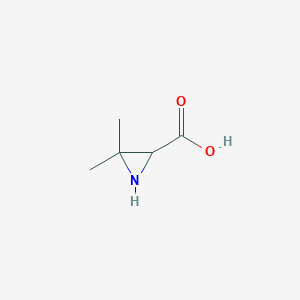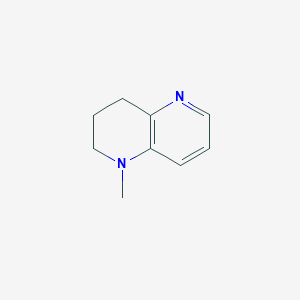
2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminoethoxy group attached to a phenyl ring, which is further connected to an N-methylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide typically involves the reaction of 4-(2-aminoethoxy)aniline with N-methylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated or nitrated derivatives
Applications De Recherche Scientifique
2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical probes .
Mécanisme D'action
The mechanism of action of 2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The aminoethoxy group allows for hydrogen bonding and electrostatic interactions, while the phenyl ring provides hydrophobic interactions. These interactions can influence signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-aminoethoxy)-3,5-dichloro-N-(3-(1-methylethoxy)phenyl)benzamide
- 4-(2-aminoethoxy)-N-(3-chloro-5-piperidin-1-ylphenyl)-3,5-dimethylbenzamide
Uniqueness
2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide is unique due to its specific structural features, such as the presence of both an aminoethoxy group and an N-methylacetamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
207922-76-7 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-[4-(2-aminoethoxy)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C11H16N2O2/c1-13-11(14)8-9-2-4-10(5-3-9)15-7-6-12/h2-5H,6-8,12H2,1H3,(H,13,14) |
Clé InChI |
WEZUQIJFTGLDQJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CC1=CC=C(C=C1)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)













